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molecular formula C21Br15N3O3 B3053509 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- CAS No. 54203-05-3

1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)-

Cat. No. B3053509
M. Wt: 1540.8 g/mol
InChI Key: KDBOHDQAKNYHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03950306

Procedure details

Tris-(pentabromophenoxy)-s-triazine was prepared from pentabromophenol and cyanuric chloride using the process described in Example 1, above. The compound was found to have a melting point of 320°-325°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[C:6]([Br:9])[C:5]([Br:10])=[C:4]([Br:11])[C:3]=1[Br:12].[N:13]1[C:20](Cl)=[N:19][C:17](Cl)=[N:16][C:14]=1Cl>>[Br:1][C:2]1[C:7]([O:8][C:14]2[N:16]=[C:17]([O:8][C:7]3[C:2]([Br:1])=[C:3]([Br:12])[C:4]([Br:11])=[C:5]([Br:10])[C:6]=3[Br:9])[N:19]=[C:20]([O:8][C:7]3[C:6]([Br:9])=[C:5]([Br:10])[C:4]([Br:11])=[C:3]([Br:12])[C:2]=3[Br:1])[N:13]=2)=[C:6]([Br:9])[C:5]([Br:10])=[C:4]([Br:11])[C:3]=1[Br:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1O)Br)Br)Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C(=C1OC1=NC(=NC(=N1)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)Br)Br)Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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